4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione
Overview
Description
4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione: is an organic compound with the molecular formula C11H9F3O2 . It is characterized by the presence of trifluoromethyl and phenyl groups attached to a butane-1,3-dione backbone. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Schiff Base Condensation Reaction: One common method involves the condensation of a trifluoromethyl ketone with an aromatic aldehyde under acidic or basic conditions to form the desired product.
Mixed-Ligand Chelate Extraction: This method involves the use of 4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione as a ligand in the extraction of trivalent lanthanides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry:
Ligand in Coordination Chemistry: Used as a ligand in the preparation of ternary lanthanide complexes.
Organic Synthesis: Employed in the synthesis of NNO ketoimines bearing trifluoromethyl substituents.
Biology and Medicine:
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Industry:
Catalysis: Acts as a catalyst or catalyst precursor in various industrial chemical reactions.
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The phenyl group contributes to π-π stacking interactions with aromatic amino acids in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
- 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
- 1-Benzoyl-3,3,3-trifluoroacetone
Uniqueness:
- Trifluoromethyl Group: The presence of the trifluoromethyl group in 4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
- Methyl Substitution: The methyl group at the 2-position enhances the compound’s steric hindrance, affecting its reactivity and interaction with other molecules.
Properties
IUPAC Name |
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(10(16)11(12,13)14)9(15)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOYLYCPAWODGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285780 | |
Record name | 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322-06-5 | |
Record name | NSC42773 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 322-06-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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